Ethyl 7-sulfamoylheptanoate
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Overview
Description
Ethyl 7-sulfamoylheptanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is particularly interesting due to its unique structure, which includes a sulfamoyl group attached to a heptanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-sulfamoylheptanoate can be synthesized through a multi-step process involving the reaction of heptanoic acid with ethanol in the presence of a catalyst, typically sulfuric acid, to form ethyl heptanoate. This intermediate is then reacted with sulfamoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification followed by sulfonation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-sulfamoylheptanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form heptanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to form the corresponding alcohol.
Substitution: The sulfamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles under controlled temperature and pressure.
Major Products Formed
Hydrolysis: Heptanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted products.
Scientific Research Applications
Ethyl 7-sulfamoylheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 7-sulfamoylheptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 7-sulfamoylheptanoate can be compared with other esters and sulfamoyl-containing compounds:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Sulfamoyl benzoate: A compound with similar sulfamoyl functionality but attached to a benzoate group, used in medicinal chemistry.
This compound is unique due to its combination of a long heptanoate chain and a sulfamoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-sulfamoylheptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-2-14-9(11)7-5-3-4-6-8-15(10,12)13/h2-8H2,1H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMZUDKLEBXPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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